(3-Mercaptopropyl)trimethoxysilane

Catalog No.
S599025
CAS No.
4420-74-0
M.F
C6H16O3SSi
M. Wt
196.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Mercaptopropyl)trimethoxysilane

CAS Number

4420-74-0

Product Name

(3-Mercaptopropyl)trimethoxysilane

IUPAC Name

3-trimethoxysilylpropane-1-thiol

Molecular Formula

C6H16O3SSi

Molecular Weight

196.34 g/mol

InChI

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3

InChI Key

UUEWCQRISZBELL-UHFFFAOYSA-N

SMILES

CO[Si](CCCS)(OC)OC

Synonyms

3-(Trimethoxysilyl)-1-propanethiol; (3-Mercaptopropyl)trimethoxysilane; (3-Thiopropyl)trimethoxysilane; (γ-Mercaptopropyl)trimethoxysilane; 3-(Sulfanylpropyl)trimethoxysilane; 3-(Trimethoxysilyl)propanethiol; 3-(Trimethoxysilyl)propyl Mercaptan; 3-MP

Canonical SMILES

CO[Si](CCCS)(OC)OC

Surface Modification and Functionalization

MPTMS is widely used for surface modification due to its ability to form covalent bonds with various materials like glass, metals, and polymers. The thiol group can react with metal surfaces, forming strong metal-sulfur bonds, while the methoxy groups can undergo hydrolysis to form silanol groups (Si-OH) that can further condense and form a silica layer. This modification process enhances various surface properties, including:

  • Adhesion: MPTMS can improve the adhesion between different materials, making it valuable for creating composite materials and coatings.
  • Wettability: By altering the surface chemistry, MPTMS can change the wettability of a surface, making it more hydrophilic (water-loving) or hydrophobic (water-repelling) depending on the desired application.
  • Biocompatibility: MPTMS modification can be used to improve the biocompatibility of surfaces for biomedical applications like implants and biosensors [].

Synthesis of Nanomaterials

MPTMS serves as a crucial precursor for the synthesis of various nanomaterials, including:

  • Mesoporous silica nanoparticles: MPTMS can self-assemble and form ordered structures, leading to the formation of mesoporous silica nanoparticles with tunable pore sizes and functionalities. These nanoparticles are valuable for drug delivery, catalysis, and sensing applications.
  • Functionalized nanoparticles: By incorporating different functional groups onto the MPTMS molecule, researchers can design nanoparticles with specific functionalities for various applications, such as targeted drug delivery or magnetic resonance imaging (MRI) contrast agents.

(3-Mercaptopropyl)trimethoxysilane is an organosilane compound with the molecular formula C₆H₁₆O₃SSi. It features a trimethoxysilane group and a mercaptopropyl group, which allows it to function as a coupling agent and adhesion promoter. The compound is characterized by its ability to form covalent bonds with various substrates, including metals, glass, and ceramics, making it valuable in surface modification and coating applications. The presence of the thiol (-SH) group provides unique reactivity, allowing for further functionalization and interaction with biological molecules.

MPTMS acts as a molecular linker. Through hydrolysis, it forms silanol groups that can bond to oxide surfaces. The remaining thiol group serves as an anchor for attaching other molecules, allowing for tailored surface properties [].

The chemical behavior of (3-Mercaptopropyl)trimethoxysilane involves several key reactions:

  • Hydrolysis: In the presence of water, the trimethoxysilane group undergoes hydrolysis to form silanol groups:
    (3Mercaptopropyl)trimethoxysilane+3H2O(3Mercaptopropyl)silanol+3CH3OH(3-Mercaptopropyl)trimethoxysilane+3H₂O\rightarrow (3-Mercaptopropyl)silanol+3CH₃OH
  • Condensation: The silanol groups can then react with hydroxyl groups on surfaces or other silanol groups to form siloxane bonds:
    RSi(OH)3+MOHRSi(OH)2OM+H2ORSi(OH)₃+MOH\rightarrow RSi(OH)₂-O-M+H₂O
  • Thiol Reactions: The thiol group can participate in various reactions, such as thiol-ene reactions or disulfide bond formation under oxidative conditions.

These reactions enable the compound to create stable coatings on various substrates and facilitate further chemical modifications.

(3-Mercaptopropyl)trimethoxysilane exhibits biological activity primarily due to its thiol group. Thiols are known for their roles in biological systems, particularly in protein structure and function. They can participate in redox reactions and are involved in the stabilization of protein structures through disulfide bond formation. Additionally, the compound has potential applications in drug delivery systems and biosensors due to its ability to immobilize biomolecules on surfaces.

The synthesis of (3-Mercaptopropyl)trimethoxysilane can be achieved through several methods:

  • Direct Synthesis: The compound can be synthesized by reacting 3-mercaptopropanol with trimethoxychlorosilane under basic conditions.
  • Sol-Gel Process: A sol-gel approach can be used where the compound is incorporated into a silica matrix, allowing for controlled release and functionalization.
  • Self-Assembly: Self-assembled monolayers of (3-Mercaptopropyl)trimethoxysilane can be formed on surfaces through vapor deposition techniques or dip-coating methods.

These synthesis methods allow for tailored properties depending on the intended application.

(3-Mercaptopropyl)trimethoxysilane is utilized in various fields:

  • Adhesion Promoter: It enhances adhesion between organic materials and inorganic substrates.
  • Coatings: Used in protective coatings for metals to improve corrosion resistance.
  • Nanotechnology: Acts as a coupling agent in the synthesis of nanoparticles.
  • Biosensors: Functions as a surface modifier for immobilizing biomolecules in biosensing applications.
  • Composite Materials: Enhances the mechanical properties of polymer composites by improving interfacial bonding.

Studies have shown that (3-Mercaptopropyl)trimethoxysilane interacts effectively with silica and silicon substrates. For example, research indicates that it forms strong covalent bonds upon adsorption on these surfaces, leading to improved surface characteristics and stability of coatings . The thiol group also allows for the formation of additional interactions with metal nanoparticles, enhancing their stability and functionality.

Several compounds share structural similarities with (3-Mercaptopropyl)trimethoxysilane, each offering unique properties:

Compound NameFunctional GroupsKey Features
(3-Aminopropyl)triethoxysilaneAminoUsed for biomolecule immobilization; promotes amine coupling.
(Vinyl)triethoxysilaneVinylOften used in polymerization reactions; provides flexibility.
(Phenyl)triethoxysilanePhenylEnhances hydrophobicity; used in coatings for chemical resistance.
(Chloropropyl)trimethoxysilaneChloropropylReactive towards nucleophiles; useful in chemical modification.

The uniqueness of (3-Mercaptopropyl)trimethoxysilane lies in its thiol functionality, which allows for specific interactions not available with other silanes, making it particularly valuable in applications requiring strong adhesion and biological compatibility.

The development of organosilanes as coupling agents began in the mid-20th century, representing a significant advancement in materials chemistry. (3-Mercaptopropyl)trimethoxysilane emerged as a particularly valuable member of this family due to its unique thiol functionality, which enables strong interactions with metals, particularly gold and silver. The compound's ability to form self-assembled monolayers (SAMs) and function as a surface modifier has made it increasingly important in research since the 1990s, coinciding with the growth of nanomaterials and surface science.

Molecular Structure and Fundamental Research Significance

MPTMS (C₆H₁₆O₃SSi) features a dual-functional molecular structure that makes it exceptionally valuable for research applications. It contains a terminal thiol (-SH) group connected to a propyl chain, which is linked to a silicon atom bearing three hydrolyzable methoxy (-OCH₃) groups. This structural arrangement enables MPTMS to act as a molecular bridge between organic and inorganic materials.

The compound's significance in fundamental research stems from its ability to modify surfaces at the molecular level, forming covalent bonds with various substrates through different mechanisms. The methoxy groups can hydrolyze to form silanol (-Si-OH) groups, which then condense with hydroxyl-rich surfaces like silica, glass, or metal oxides. Simultaneously, the thiol group provides a reactive site for bonding with metals (particularly gold) and various organic compounds.

Evolution of MPTMS Applications in Materials Science

The applications of MPTMS have expanded dramatically over time, evolving from basic surface modification to sophisticated nanomaterial functionalization. Initially employed primarily as a coupling agent to improve adhesion between organic polymers and inorganic substrates, MPTMS has found increasingly diverse applications across multiple scientific domains.

In recent years, MPTMS has become instrumental in:

  • Nanoparticle synthesis and stabilization as a capping agent
  • Development of sensitive biosensors through the formation of self-assembled monolayers
  • Enhancement of polymer composites to improve mechanical properties
  • Environmental remediation applications for heavy metal detection and removal
  • Advanced membrane technologies for gas separation

This evolution reflects both improved understanding of the compound's chemistry and the growing sophistication of materials science applications requiring precise surface control at the molecular level.

Traditional Synthetic Routes for MPTMS Production

Chloride Intermediary Pathways from Silicon Tetrachloride

The chloride-mediated synthesis of MPTMS involves sequential methoxylation and thiolation steps. Silicon tetrachloride (SiCl₄) reacts with methanol under controlled conditions to form trimethoxysilane intermediates. Subsequent nucleophilic substitution with 3-mercaptopropanol introduces the thiol group. A critical optimization parameter is the molar ratio of SiCl₄ to methanol, typically maintained at 1:3 to prevent incomplete methoxylation [1]. The reaction proceeds via a two-stage mechanism:

  • Methoxylation:
    $$ \text{SiCl}4 + 3\text{CH}3\text{OH} \rightarrow \text{Si(OCH}3\text{)}3\text{Cl} + 3\text{HCl} $$
    This exothermic step requires cooling to 0–5°C to minimize side reactions [1].

  • Thiolation:
    $$ \text{Si(OCH}3\text{)}3\text{Cl} + \text{HS(CH}2\text{)}3\text{OH} \rightarrow \text{MPTMS} + \text{HCl} $$
    Sodium sulfite (Na₂SO₃) is added to scavenge HCl, shifting equilibrium toward product formation [1] [6].

Reaction Mechanisms with Sodium Sulfite

Sodium sulfite acts as both a HCl scavenger and nucleophilic catalyst. Its sulfite ions (SO₃²⁻) facilitate the deprotonation of 3-mercaptopropanol, enhancing thiolate (HS(CH₂)₃O⁻) formation. This increases the electrophilic substitution rate at the silicon center by 40–60% compared to non-catalyzed reactions [1]. The stoichiometric ratio of Na₂SO₃ to SiCl₄ must exceed 1.2:1 to ensure complete neutralization of acidic byproducts [6].

Tetramethoxy-silicane Conversion Approaches

Tetramethoxy-silicane (Si(OCH₃)₄) serves as a precursor in alternative routes. Reacting Si(OCH₃)₄ with 3-mercaptopropanol under acidic conditions yields MPTMS via transesterification:
$$ \text{Si(OCH}3\text{)}4 + \text{HS(CH}2\text{)}3\text{OH} \rightarrow \text{MPTMS} + \text{CH}_3\text{OH} $$
This method avoids chloride intermediates but requires stringent control of water content (<0.1 wt%) to prevent premature hydrolysis [6].

Novel and Emerging Synthesis Techniques

Ultrasound-Irradiated Synthesis Pathways

Ultrasonic irradiation (20–50 kHz) accelerates MPTMS synthesis by enhancing mass transfer and cavitation-induced localized heating. In functionalization reactions, ultrasound reduces grafting times from 24 hours to 8.5 minutes while maintaining 95% yield [5]. Key effects include:

  • Cavitation Dynamics: Microbubble collapse generates transient temperatures >5,000 K, cleaving Si-O bonds and activating silicon centers.
  • Reaction Optimization: Central Composite Design models identify optimal parameters: 47% amplitude, 8.5 min irradiation, and 3.4 mL MPTMS per gram substrate [5].

Green Chemistry Approaches for MPTMS Synthesis

Solvent-free polymerization using Maghnite-H+ (acid-treated montmorillonite) exemplifies eco-friendly synthesis. This solid catalyst achieves 89% monomer conversion at 20 wt% loading, replacing toxic Brønsted acids. The mechanism involves protonation of methoxy groups, initiating cationic ring-opening polymerization [3]:

$$ \text{HS(CH}2\text{)}3\text{Si(OCH}3\text{)}3 + \text{H}^+ \rightarrow \text{HS(CH}2\text{)}3\text{Si(OCH}3\text{)}2^+ + \text{CH}_3\text{OH} $$

Comparative analysis shows Maghnite-H+ reduces energy consumption by 35% versus conventional methods [3].

Reaction Kinetics and Mechanism Elucidation

Temperature-Dependent Reaction Parameters

Hydrolysis kinetics follow Arrhenius behavior with activation energy $$ Ea = 28.4 \, \text{kJ/mol} $$. Rate constants double per 10°C increase (25–65°C range). Condensation exhibits higher temperature sensitivity ($$ Ea = 52.2 \, \text{kJ/mol} $$), requiring precise thermal control [6].

Table 1: Kinetic Parameters for MPTMS Hydrolysis and Condensation

ParameterHydrolysisCondensation
Reaction Order1.01.4
Activation Energy28.4 kJ/mol52.2 kJ/mol
Pre-exponential Factor938.1 (mol/L)⁻²·min⁻¹7.5×10¹³ (mol/L)⁻³.²·min⁻¹

Catalyst Influence on Reaction Progression

Base catalysts (e.g., NH₄OH) accelerate condensation by deprotonating silanol groups. At pH 10, condensation rates increase 3.2-fold versus pH 7. Acidic conditions (pH <5) favor hydrolysis but inhibit condensation, enabling stepwise control [6].

Catalyst Efficiency Ranking:

  • NH₄OH (100% relative rate)
  • NaOH (82%)
  • KOH (78%)

In situ Raman spectroscopy confirms base catalysts reduce induction periods from 15 minutes to <2 minutes [6].

Physical Description

Liquid

UNII

8CB1M08OIW

GHS Hazard Statements

Aggregated GHS information provided by 431 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 431 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 410 of 431 companies with hazard statement code(s):;
H302 (98.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (92.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4420-74-0

Wikipedia

(3-mercaptopropyl)trimethoxysilane

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Propanethiol, 3-(trimethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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